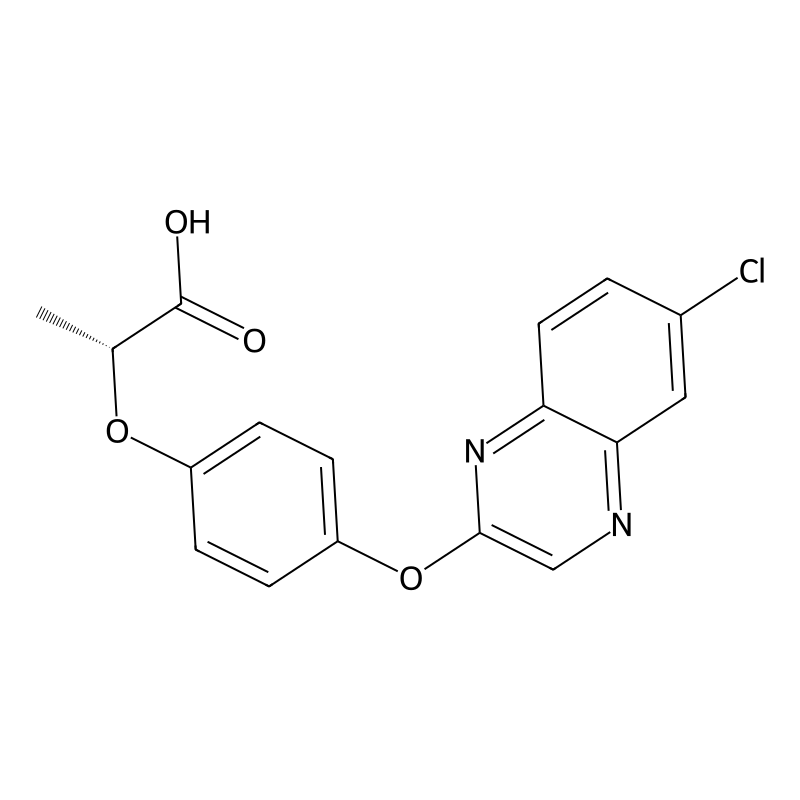

Quizalofop-P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Quizalofop-P mode of action ACCase inhibitor

Mechanism of Action and Technical Overview

Quizalofop-P-ethyl is a post-emergence herbicide from the aryloxyphenoxypropionate ("FOP") family. It is classified as a Group 1 herbicide by the Herbicide Resistance Action Committee (HRAC) and belongs to the WSSA MoA class 1 [1] [2]. Its mode of action involves a series of specific biochemical and physiological events.

The diagram below illustrates the core sequence of this compound-ethyl's action.

Figure 1: The sequential process of this compound-ethyl's herbicidal activity, from application to plant death.

The process begins when the herbicide is applied as a proherbicide (ester form) and is absorbed by the foliage. Inside the plant, it is rapidly converted into its active acid form, this compound [3]. This active form is then translocated to the meristematic tissues, where it binds to the carboxyl transferase (CT) domain of the plasticic ACCase enzyme [3].

ACCase is a key enzyme that catalyzes the first committed step in fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA [3]. By inhibiting ACCase, this compound halts the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. Fatty acids are essential building blocks for the lipids needed to construct new cell membranes, particularly in rapidly growing tissues. The inhibition leads to a cascade of effects, including increased cellular membrane permeability, leakage of metabolites, and ultimately the death of the plant [4].

Structural Basis of Inhibition and Resistance

The selectivity of this compound-ethyl between grasses and broadleaf plants stems from a fundamental difference in their ACCase enzymes. Grasses possess a eukaryotic, multifunctional form of ACCase in their plastids that is highly sensitive to inhibition by "FOP" herbicides. In contrast, broadleaf plants have a prokaryotic, multi-subunit form of ACCase that is not affected by these herbicides, granting them natural tolerance [5].

Resistance to quizalofop and other ACCase inhibitors primarily evolves through two mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR) [6] [7].

Target-Site Resistance (TSR)

TSR involves mutations in the gene encoding the ACCase enzyme, leading to an altered target site that reduces the herbicide's binding affinity. These are often single nucleotide polymorphisms (SNPs) that cause amino acid substitutions at critical positions within the CT domain [6]. The following table summarizes key known mutations.

Table 1: Documented target-site mutations conferring resistance to ACCase inhibitors, including quizalofop.

| Amino Acid Substitution | Weed Species | Resistance Profile |

|---|---|---|

| Ala-2004-Val | Wheat (Triticum aestivum), Black-grass (Alopecurus myosuroides) | Confers high-level resistance to quizalofop, but can confer negative cross-resistance (increased sensitivity) to haloxyfop [3]. |

| Asp-2078-Gly | Asia minor bluegrass (Polypogon fugax) | Confers cross-resistance to multiple ACCase inhibitors, including quizalofop, haloxyfop, fenoxaprop, and pinoxaden [7]. |

| Ile-2041-Asn | Asia minor bluegrass (Polypogon fugax) | Confers resistance to APP herbicides ("FOPs") but not to CHD ("DIMs") or DEN herbicides [7]. |

| Trp-1999-Ser | Asia minor bluegrass (Polypogon fugax) | Implicated in high-level resistance to fenoxaprop and pinoxaden [7]. |

The Ala-2004-Val mutation is a well-studied example. Biochemical and structural modeling studies have shown that substituting the small alanine residue with the larger valine causes a steric hindrance within the herbicide-binding pocket. This reduces the binding affinity for quizalofop, making the enzyme 39.4-fold more resistant in vitro [3]. Intriguingly, this same mutation can simultaneously make the plant more sensitive to other herbicides like haloxyfop, a phenomenon known as negative cross-resistance [3].

Non-Target-Site Resistance (NTSR)

NTSR mechanisms reduce the amount of active herbicide that reaches the target site. This can include:

- Reduced absorption or translocation of the herbicide into the plant.

- Enhanced metabolic degradation, where the herbicide is broken down into non-toxic compounds before it can act. This often involves enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) [6] [7].

- Herbicide sequestration away from the target site.

NTSR is particularly concerning as it can confer resistance to multiple herbicides with different sites of action, a phenomenon known as multiple resistance [6].

Key Experimental Protocols

For researchers investigating this compound-ethyl, the following experimental approaches are critical.

Whole-Plant Dose-Response Assays

This protocol determines the resistance level (GR₅₀) of a plant population in a greenhouse setting.

- Procedure: Grow susceptible (S) and putative resistant (R) plants under controlled conditions. Apply this compound-ethyl in a logarithmic series of doses (e.g., 0, 7.13, 52.5, 102, 485 g ae ha⁻¹). After 21 days, harvest shoots and measure fresh weight [3] [7].

- Data Analysis: Fit the dose-response data to a log-logistic model (e.g., a 2-parameter model with Box-Cox transformation). The GR₅₀ is the dose causing a 50% reduction in biomass compared to the untreated control. The Resistance Index (RI) is calculated as GR₅₀(R) / GR₅₀(S) [3].

In Vitro ACCase Enzyme Activity Assay

This biochemical assay measures the direct effect of the herbicide on the ACCase enzyme (I₅₀).

- Enzyme Extraction: Homogenize fresh plant leaf tissue in an extraction buffer (e.g., 100 mM HEPES, pH 7.5, containing glycerol, DTT, and protease inhibitors). Centrifuge at a high speed (e.g., 20,000 × g) and use the supernatant as the crude enzyme extract [3].

- Activity Measurement: The assay mixture typically contains HEPES buffer (pH 8.0), ATP, NaHCO₃, acetyl-CoA, and the enzyme extract. The reaction is initiated by adding the cofactors and is stopped with acid. ACCase activity is determined by quantifying the incorporation of ¹⁴C from NaH¹⁴CO₃ into acid-stable products [3].

- Herbicide Inhibition: Include quizalofop acid (the active form) at a range of concentrations (e.g., 0.486 to 19.3 µM) in the assay. The I₅₀ is the herbicide concentration that inhibits ACCase activity by 50% [3].

Molecular Analysis for Target-Site Mutations

This protocol identifies known resistance-conferring SNPs in the ACCase gene.

- DNA Amplification: Extract genomic DNA from leaf tissue. Design primers to amplify a region of the ACCase gene encompassing known mutation sites (e.g., from codon 1656 to 2134). Perform PCR [7].

- Mutation Detection:

- Sequencing: Sanger sequence the PCR products and align them with reference sequences from susceptible biotypes to identify nucleotide changes [7].

- dCAPS Assay: For high-throughput screening, a derived Cleaved Amplified Polymorphic Sequence (dCAPS) method can be developed. This involves designing a primer that creates a restriction enzyme cut site in the PCR product only in the presence of the specific mutation, allowing for easy gel-based detection [7].

Key Insights for Research and Development

The intense selection pressure from this compound-ethyl and other ACCase inhibitors has led to the evolution of sophisticated resistance mechanisms in weeds. The following table quantifies the resistance levels associated with a specific mutation.

Table 2: Resistance factors for the A2004V mutation in wheat ACCase, comparing whole-plant and enzyme-level effects.

| Genotype | Whole-Plant Resistance (GR₅₀) | In Vitro Enzyme Resistance (I₅₀) | | :--- | :--- | :--- | | Wildtype (Susceptible) | 7.13 g ae ha⁻¹ | 0.486 µM | | Homozygous mutation in one genome | 7.0-fold | 3.8-fold | | Homozygous mutation in two genomes | 68.0-fold | 39.4-fold | | Data compiled from Scientific Reports volume 12, Article number: 679 (2022) [3] |

Key challenges and future directions include:

- Negative Cross-Resistance: The A2004V mutation, while conferring strong resistance to quizalofop, makes plants more sensitive to haloxyfop [3]. This presents a potential rotational strategy for managing resistant weeds.

- Metabolic Resistance: The involvement of P450s and GSTs in NTSR is a major concern. Research into specific isoforms and their regulation is crucial [6] [7].

- Novel Herbicide Design: Structural biology and modeling of mutant ACCase-herbicide interactions, as demonstrated with the A2004V mutation, are invaluable for designing new compounds that can overcome known resistance mechanisms [3] [4].

References

- 1. This compound-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]

- 2. Herbicide How-To: Understanding Herbicide Mode of Action [extension.okstate.edu]

- 3. Biochemical and structural characterization of quizalofop ... [nature.com]

- 4. Synthesis, Herbicidal Activity, and Molecular Mode of ... [mdpi.com]

- 5. 15.6 Herbicides that Inhibit ACCase [ohiostate.pressbooks.pub]

- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First Asp-2078-Gly Mutation Conferring Resistance to ... [mdpi.com]

Comprehensive Technical Guide: Environmental Fate and Degradation of Quizalofop-P-ethyl

Introduction and Chemical Properties

Quizalofop-P-ethyl (QPE) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) family. It is specifically designed for controlling grass weeds in broad-leaved crops through inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1] [2]. The "P" designation indicates that it consists of the biologically active R-(+) enantiomer, which demonstrates significantly greater herbicidal activity compared to the racemic mixture [2]. This enantioselectivity is critical both for efficacy and environmental behavior, as degradation rates often differ between enantiomers.

This compound-ethyl functions as a systemic herbicide that is absorbed through leaf surfaces and translocated throughout the plant via both xylem and phloem tissues. It accumulates in meristematic tissues where it disrupts lipid biosynthesis, ultimately leading to growth inhibition and plant death [3]. This translocation property makes it particularly effective against perennial grasses that regenerate from root systems, as the herbicide reaches these underground structures. The compound is used in numerous agricultural systems worldwide, including applications in sugarbeet, potatoes, soybeans, oilseed rape, and various vegetable crops [2] [4].

Table 1: Chemical Identifiers and Basic Properties of this compound-ethyl

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | [2] |

| CAS Registry No. | 100646-51-3 | [2] |

| Molecular Formula | C₁₉H₁₇ClN₂O₄ | [2] |

| Molar Mass | 372.81 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 75.0°C | [2] |

| Vapor Pressure | 0.000011 mPa @ 20°C | [4] |

Environmental Fate and Behavior

Degradation in Soil Systems

This compound-ethyl undergoes relatively rapid transformation in soil environments, with its primary metabolic pathway involving hydrolysis to quizalofop-acid (also referred to as this compound). This conversion occurs through enzymatic cleavage by soil microorganisms and chemical hydrolysis, resulting in the removal of the ethyl ester group [3]. The half-life of this compound-ethyl in typical agricultural soils is approximately 60 days under standard conditions [1] [4]. However, degradation kinetics are significantly influenced by soil properties and environmental factors.

Research has demonstrated that degradation occurs more slowly in railway track soils compared to agricultural soils, with half-lives differing by a factor of 1.4-26 depending on the specific compound and soil characteristics [5]. Railway soils typically contain lower organic carbon content and different microbial communities than agricultural soils, which explains the prolonged persistence. The degradation of this compound-ethyl follows first-order kinetics, with the formation of quizalofop-acid as the primary metabolite, followed by further transformation to hydroxylated compounds including 3-OH-quizalofop-acid and 3-OH-CQO [5].

Table 2: Soil Degradation Parameters for this compound-ethyl and Metabolites

| Compound | DT₅₀ in Agricultural Soils (days) | DT₅₀ in Railway Soils (days) | Koc (mL/g) | Reference |

|---|---|---|---|---|

| This compound-ethyl | ~60 | 84-126 | 510 | [1] [5] [4] |

| Quizalofop-acid | 7-21 | 30-58 | 108-350 | [5] |

| 2,3-Dihydroxyquinoxaline | - | 19-33 | - | [5] |

Transformation Pathways and Metabolites

The degradation of this compound-ethyl follows a complex pathway involving both biotic and abiotic processes:

Primary hydrolysis: this compound-ethyl is rapidly hydrolyzed to quizalofop-acid (this compound) via ester cleavage [3]. This reaction is catalyzed by esterases produced by soil microorganisms such as Pseudomonas sp. strain J-2, which possesses a specific QPE hydrolase esterase (QpeH) with high catalytic efficiency (Kₘ = 41.3 ± 3.6 μM, K꜀ₐₜ = 127.3 ± 4.5 s⁻¹) [3].

Further degradation: Quizalofop-acid undergoes subsequent transformations including hydroxylation at the quinoxaline ring to form 3-OH-quizalofop-acid, followed by cleavage to form 3-OH-CQO (6-chloro-3-hydroxyquinoxalin-2-ol) and ultimately 2,3-dihydroxyquinoxaline [5].

Ring opening: The quinoxaline ring structure eventually undergoes cleavage, leading to the formation of simpler organic compounds that enter general metabolic pathways [6].

The following diagram illustrates the major degradation pathways of this compound-ethyl in the environment:

Major degradation pathways of this compound-ethyl in the environment. The transformation involves sequential hydrolysis, hydroxylation, and ring cleavage processes leading to complete mineralization.

Mobility and Sorption Characteristics

This compound-ethyl exhibits low mobility in soil environments due to its relatively high adsorption coefficient (Koc values ranging from 510 in typical agricultural soils to 108-350 for its acid metabolite) [5] [4]. The compound is classified as "moderately to strongly sorbed" in soils, which significantly reduces its leaching potential to groundwater. However, the acid metabolite demonstrates greater mobility than the parent compound, requiring careful monitoring in vulnerable environments [5].

The soil adsorption of this compound-ethyl correlates strongly with organic carbon content, with higher sorption observed in soils with greater organic matter. In railway track soils characterized by low organic carbon content (0.2-0.6%), sorption coefficients were 3-19 times lower than in typical agricultural soils, indicating enhanced mobility in these specific environments [5]. This finding has important implications for the compound's use in non-agricultural settings where subsurface conditions may differ significantly from typical agricultural soils.

Aquatic Environmental Fate

In aquatic systems, this compound-ethyl and its commercial products demonstrate medium to high persistence, with dissipation half-lives (DT₅₀) exceeding 15 days for most analytes [7]. The transformation occurs primarily through photodegradation and hydrolysis, with metabolites typically appearing within 7 days of application. Photodegradation studies have shown that the process is influenced by water pH, with the highest degradation rates observed at pH 4 compared to neutral or alkaline conditions [8].

The presence of certain ions in water affects photodegradation kinetics. For example, nitrate ions at concentrations of 4 mmol/L significantly increase the degradation half-life of related compounds like propaquizafop, while Fe³⁺ exhibits varying inhibitory effects depending on concentration [8]. Other metal ions including Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ demonstrate concentration-dependent inhibition of photodegradation, with higher concentrations resulting in stronger inhibitory effects [8].

Analytical Methodologies and Experimental Protocols

Sample Extraction and Clean-up Procedures

Advanced analytical methods have been developed to quantify this compound-ethyl and its metabolites in environmental matrices. For soil and sediment samples, the European version of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is typically employed using acetone or acetonitrile as extraction solvents [6]. The procedure involves:

- Extraction: 10 g of soil sample is combined with 10 mL of acetonitrile and shaken vigorously for 1 minute.

- Partitioning: Addition of 4 g MgSO₄ and 1 g NaCl followed by centrifugation at 3000 rpm for 5 minutes.

- Clean-up: Transfer of supernatant to a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent.

- Concentration: Evaporation under nitrogen stream and reconstitution in methanol for analysis [6].

For water samples, Solid Phase Extraction (SPE) using Oasis HLB cartridges or strata X cartridges has proven effective. The protocol typically involves:

- Acidification: Adjusting water samples to pH 2-3 with hydrochloric acid.

- Extraction: Passing 100-500 mL water sample through preconditioned SPE cartridges.

- Elution: Using 5-10 mL of ethyl acetate or acetonitrile to elute target compounds.

- Concentration: Evaporating to dryness under gentle nitrogen stream and reconstituting in mobile phase [7].

Analytical Determination Techniques

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for determining this compound-ethyl and its metabolites [6]. Recent advances incorporate high-resolution mass spectrometry (HRMS) using Orbitrap technology, which enables both target analysis and non-target screening of transformation products [6] [7].

Table 3: Optimal LC-MS Parameters for this compound-ethyl Analysis

| Parameter | Setting | Alternative Options | Reference |

|---|---|---|---|

| Column | C18 reverse phase (150 mm × 4.6 mm × 5 μm) | HILIC + C18 combination | [6] [7] |

| Mobile Phase | Methanol: water (80:20 v/v) | Acetonitrile: ammonium formate | [3] |

| Flow Rate | 0.6 mL min⁻¹ | 0.3-0.8 mL min⁻¹ | [3] |

| Ionization Mode | Positive ESI for QPE, Negative for metabolites | APCI for some metabolites | [6] |

| Detection | UV @ 236 nm or MS/MS | HRMS (Orbitrap) | [3] |

The analytical workflow for comprehensive screening of this compound-ethyl and its transformation products involves multiple stages as illustrated below:

Comprehensive analytical workflow for this compound-ethyl and transformation products. The method combines targeted, retrospective, and non-target screening approaches for complete compound identification.

Method Validation Parameters

Properly validated methods for this compound-ethyl analysis typically demonstrate:

- Linearity: R² > 0.99 over concentration ranges of 0.1-100 μg/L

- Recovery: 70-120% for most compounds across different matrices

- Precision: Relative standard deviation < 15% for replicate analyses

- Limit of Quantification (LOQ): 0.1-1.0 μg/kg in soil, 0.01-0.1 μg/L in water

- Limit of Detection (LOD): Approximately 3-5 times lower than LOQ [6] [7]

Ecotoxicological Profile

This compound-ethyl demonstrates selective toxicity across different organism groups, with particular sensitivity observed in aquatic organisms. The compound is classified as highly to very highly toxic to fish, with 96-hour LC₅₀ values of 10.7 mg/L in rainbow trout and 0.46 to 2.8 mg/L in bluegill sunfish [4]. This aquatic toxicity necessitates careful management to prevent contamination of surface waters.

In contrast, the herbicide exhibits low toxicity to birds and bees. The 8-day dietary LC₅₀ is greater than 5000 ppm in bobwhite quail and mallard ducks, while the 48-hour contact LD₅₀ for bees exceeds 100 μg/bee [4]. Mammalian toxicity is also relatively low, with oral LD₅₀ values in rats ranging from 1182 to 1670 mg/kg, placing the compound in EPA toxicity class III (slightly toxic) [4].

The ecotoxicological profile of this compound-ethyl metabolites differs from the parent compound, with quizalofop-acid demonstrating higher mobility in soil environments and potentially greater risk of groundwater contamination [5]. However, the available data indicate no significant carcinogenic, teratogenic, or mutagenic effects in mammalian studies [4].

Regulatory Status and Environmental Classification

This compound-ethyl is approved for use in the European Union under Regulation (EC) No 1107/2009, with approval valid until February 28, 2027 [2]. The dossier rapporteurs for the EU assessment were Finland and Sweden, and the compound is not currently identified as a Candidate for Substitution. The herbicide is also registered for use in other regions including Australia and Morocco [1] [2].

In the United States, this compound-ethyl is classified as a General Use Pesticide (GUP) with toxicity class III (slightly toxic) [4]. End-use products require the signal word "CAUTION" on product labels. The compound is not listed under international conventions such as the Stockholm Convention or Rotterdam Convention, though it is monitored under the OSPAR convention for marine pollutant protection [2].

The HRAC (Herbicide Resistance Action Committee) classification for this compound-ethyl is Group A, while the WSSA (Weed Science Society of America) classification is Group 1. Both designations indicate inhibition of acetyl-CoA carboxylase (ACCase) as the primary mode of action [2]. Resistance to AOPP herbicides has been documented in some grass weed species, including Bromus rigidus, emphasizing the importance of resistance management strategies when incorporating this herbicide into weed control programs [2].

Conclusion

This compound-ethyl represents an important tool for selective grass control in broad-leaved crops, with a well-characterized environmental profile. The compound demonstrates moderate persistence in soil systems (half-life ~60 days) with low leaching potential due to strong sorption to organic matter. Its transformation follows a defined pathway through quizalofop-acid to hydroxylated metabolites and eventual mineralization.

References

- 1. Quizalofop [en.wikipedia.org]

- 2. This compound-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]

- 3. Purification and properties of a novel this compound-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound-ETHYL - EXTOXNET PIP [extoxnet.orst.edu]

- 5. D - and this compound-ethyl and their metabolites in soils from ... [enveurope.springeropen.com]

- 6. Degradation studies of this compound and related ... [sciencedirect.com]

- 7. Behavior of this compound and its commercial products in ... [sciencedirect.com]

- 8. Photodegradation of Propaquizafop in Water Under UV ... [mdpi.com]

Physicochemical Properties of Quizalofop-P and Related Compounds

The data for Quizalofop-P refers to the free acid form, while this compound-ethyl and this compound-tefuryl are ester derivatives that function as herbicides. Their properties differ significantly due to their chemical structures.

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Water Solubility (at 20°C, mg/L) | Octanol-Water Partition Coefficient (Log P) | Data Source & Notes |

|---|---|---|---|---|---|

| This compound (Acid) [1] | C₁₇H₁₃ClN₂O₄ | 344.79 | 1000 (at pH 7) | 2.22 (at pH 7); 3.7 (at pH 2-3) | EU regulatory data; A metabolite in soil [1]. |

| This compound-ethyl [2] | C₁₉H₁₇ClN₂O₄ | 372.81 | 0.61 | 4.61 | EU regulatory data; The active herbicidal product [2]. |

| This compound-tefuryl [3] | C₂₂H₂₁ClN₂O₅ | 428.89 | 0.708 | 4.32 | EU regulatory data; The active herbicidal product [3]. |

Experimental Protocols for Key Data

The following methodologies outline how the key parameters for these compounds are typically determined.

Determination of Water Solubility

- Principle: The saturation shake-flask method is a standard approach for determining the equilibrium solubility of a chemical in water [2] [3].

- Procedure:

- An excess amount of the solid compound is added to a vial containing water or a buffer solution (e.g., pH 7).

- The mixture is shaken at a constant temperature (e.g., 20°C) until equilibrium is reached, which can take 24 hours or more.

- The solution is then filtered to separate undissolved material.

- The concentration of the compound in the saturated solution is quantified using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).

- Supporting Research: A 2022 study on this compound-ethyl used the gravimetric method to determine its solubility in various pure and binary solvent systems. The compound was dissolved and maintained at a constant temperature in sealed vessels. After reaching equilibrium, a portion of the solution was filtered and weighed. The solvent was then evaporated to determine the mass of the dissolved solute, allowing for solubility calculation [4].

Determination of Octanol-Water Partition Coefficient (Log P)

- Principle: The shake-flask method is the most direct way to measure Log P, which defines the ratio of a chemical's concentration in n-octanol to its concentration in water at equilibrium [2] [3].

- Procedure:

- High-purity n-octanol and water are mutually saturated with each other for 24 hours prior to the experiment.

- The test compound is dissolved in a known volume of one of the phases (often water-saturated octanol).

- The octanol and water phases are combined in a flask and shaken vigorously at a controlled temperature (e.g., 20°C) to allow for partitioning.

- After shaking, the mixture is centrifuged to achieve complete phase separation.

- The concentration of the compound in each phase is analyzed, typically using HPLC. The partition coefficient (P) is calculated from these concentrations, and Log P is the logarithm (base 10) of this value.

Detection and Analysis Workflow

Advanced detection methods are crucial for studying the environmental fate of these herbicides. The following diagram illustrates a novel, highly sensitive detection workflow for this compound-ethyl, as described in recent research.

Figure: Workflow for detecting this compound-ethyl using a 'turn-on' fluorescent probe. This method offers high sensitivity and selectivity for environmental and food samples [5].

- Method Details: A 2025 study developed a "turn-on" fluorescent probe using an amide-substituted cyanostilbene-pyridine macrocycle (AS-CPM) for detecting this compound-ethyl [5].

- Procedure: The AS-CPM probe displays weak fluorescence on its own. When this compound-ethyl enters its cavity through hydrogen bonding, π-π stacking, and hydrophobic interactions, it induces a strong blue fluorescence.

- Performance: This method is highly selective, capable of distinguishing this compound-ethyl from 28 other herbicides and ions. It achieves an exceptionally low limit of detection (LOD) of 1.12 × 10⁻⁸ M [5].

Key Insights and Data Gaps

- Esterification Impact: The data clearly shows that the ester forms (This compound-ethyl and -tefuryl) have significantly lower water solubility and higher Log P values than the free acid (This compound). This influences their application, absorption, and environmental behavior [1] [3] [2].

- Data Availability: Comprehensive, peer-reviewed solubility data for the pure This compound acid in organic solvents is not fully available in the searched literature. The provided data primarily comes from regulatory dossiers. The extensive dataset for This compound-ethyl in various solvents is available in a 2022 solubility study [4].

References

- 1. Quizalofop (Ref: CGA 287422) - AERU [sitem.herts.ac.uk]

- 2. This compound-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]

- 3. This compound-tefuryl (Ref: UBI C4874 ) - AERU [sitem.herts.ac.uk]

- 4. Determination and Correlation of Solubility of Quizalofop ‑ p ‑ethyl in... [figshare.com]

- 5. a “turn-on” fluorescent probe for detection of the herbicide ... [pubs.rsc.org]

difference between Quizalofop-P-ethyl and Quizalofop-P-tefuryl

Chemical Identity and Properties

The core difference lies in their ester groups, which influence their physical and chemical properties.

| Property | Quizalofop-P-ethyl | This compound-tefuryl |

|---|---|---|

| IUPAC Name | Ethyl (R)-2-[4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoate [1] | (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [2] |

| CAS Number | 76578-14-8 [1] | 200509-41-7 [3] [2] |

| Molecular Formula | C₁₉H₁₇ClN₂O₄ [1] | C₂₂H₂₁ClN₂O₅ [3] [2] |

| Molecular Weight | 372.80 g/mol [1] | 428.87 g/mol [3] [2] |

| Physical State | Information not specific in sources | White solid (pure), orange waxy solid (technical material) [2] |

| Melting Point | Information not available in sources | 58.3 °C [2] |

| Water Solubility (at 20°C, pH 7) | Information not available in sources | 0.708 mg/L (Low) [2] |

| Octanol-Water Partition Coefficient (Log P) | Information not available in sources | 4.32 [2] |

Regulatory Status and Applications

Both compounds are subject to ongoing regulatory review, particularly in the European Union.

| Aspect | This compound-ethyl | This compound-tefuryl |

|---|---|---|

| Regulatory Context | Assessed with other variants; confirmatory data gaps for plant commodities not addressed as of 2024 [4] | Assessed with other variants; confirmatory data for animal commodities partially addressed in 2024 [4] |

| Example Uses | Control of grass weeds in broadleaf crops (e.g., soybeans, vegetables) [5] [6] | Control of grass weeds in broadleaf crops (e.g., sugarbeet, oilseed rape, sunflowers) [2] |

| Example Products | Information not available in sources | Panarex, Pantera [2] |

| EU Approval Status | Included in assessment; data gaps remain [4] | Approved until 28 February 2027 [2] |

Environmental Fate and Degradation

Quizalofop herbicides share a common degradation pathway, hydrolyzing into the same active acid metabolite.

Common degradation pathway of this compound-ethyl and this compound-tefuryl

| Parameter | This compound-ethyl | This compound-tefuryl |

|---|---|---|

| Primary Metabolite | Quizalofop acid (QA) [5] | Quizalofop acid (QA) (implied by shared pathway) |

| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor [6] | Acetyl CoA carboxylase (ACCase) inhibitor [2] |

| Persistence in Water (DT₅₀) | Ranges from 10 to 70 days for commercial products [7] | Ranges from 10 to 70 days for commercial products [7] |

| Key Degradation Metabolites | CHHQ, CHQ, PPA [7] | CHHQ, CHQ, PPA [7] |

| Biodegradation | Microbial degradation by specific strains (e.g., Pseudomonas sp. J-2) [5] | Information not available in sources |

Insights for Research and Development

The shared properties and degradation pathways of these herbicides lead to several key R&D considerations:

- Analytical Methods and MRLs: Regulators define residues for the entire group as "quizalofop (sum of quizalofop, its salts, its esters [including propaquizafop] and its conjugates)" [4]. This means methods must quantify the total, and MRLs apply to the group. Recent assessments show that fully validated enforcement methods are still lacking for many plant and some animal commodities [4].

- Bioremediation Potential: The discovery of a specific hydrolase enzyme (QpeH) from Pseudomonas sp. J-2 is significant [5]. This enzyme can degrade both this compound-ethyl and this compound-tefuryl, showing higher catalytic efficiency for this compound-tefuryl [5]. This presents a promising avenue for environmental remediation of herbicide residues.

- Drift and Non-Target Effects: While not a direct comparison, research shows this compound-ethyl is highly toxic to corn via spray drift [8]. This highlights a critical area for application technology development and environmental risk assessment for all quizalofop variants.

Practical Experimental Considerations

- Analytical Reference Materials: High-purity chemical standards for both compounds are commercially available for residue analysis and method development [3] [9].

- Handling and Safety: this compound-tefuryl is classified as suspected of causing genetic defects and damaging fertility, and is very toxic to aquatic life [3]. Appropriate personal protective equipment (PPE) is essential.

References

- 1. Quizalofop-ethyl | CAS 76578-14-8 [scbt.com]

- 2. This compound-tefuryl (Ref: UBI C4874 ) [sitem.herts.ac.uk]

- 3. This compound-tefuryl | C22H21ClN2O5 | 683867 [hpc-standards.us]

- 4. Evaluation of confirmatory data following the Article 12 MRL ... [pmc.ncbi.nlm.nih.gov]

- 5. Purification and properties of a novel this compound-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 6. Quizalofop [en.wikipedia.org]

- 7. Behavior of this compound and its commercial products in ... [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Study of this compound-Ethyl Herbicide Drift ... [mdpi.com]

- 9. This compound-tefuryl Reference Materials [hpc-standards.com]

hydrolysis pathway of Quizalofop-P esters

Hydrolysis Pathway and Metabolites

The involves a clear sequence of breakdown steps. The following diagram illustrates the primary metabolic pathway, from the parent esters to the final metabolites.

Diagram of the primary hydrolysis and degradation pathway of this compound esters in the environment and plants.

- Initial Hydrolysis: The parent esters (This compound-ethyl, -tefuryl, and propaquizafop) are first hydrolyzed, losing their ester side chains. This process rapidly converts them into the common metabolite This compound (the acid form) [1] [2]. This is the key activation/de-toxification step.

- Further Degradation: this compound is unstable and undergoes further breakdown. The molecule is cleaved, leading to the formation of simpler phenolic compounds, primarily 6-chloroquinoxalin-2-ol (CHQ) and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) [2].

- Conjugation in Plants: In addition to this breakdown pathway, studies note that in plants, Quizalofop and its conjugates are consistently the main residues found at harvest [1].

Experimental Protocols for Analysis

To study this pathway, robust analytical methods are required to extract, separate, and identify the compounds.

Sample Preparation and Extraction

- Water Samples: A common approach involves using Solid Phase Extraction (SPE). For example, Oasis HLB or Strata X cartridges can be used. The compounds are eluted with solvents like ethyl acetate or acetonitrile [2].

- Bacterial Culture Media: For liquid cultures, the supernatant is often extracted multiple times with dichloromethane. The aqueous layer may be acidified and re-extracted to ensure recovery of the acid metabolite (this compound) [3].

Instrumental Analysis and Metabolite Identification

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the standard technique. The use of high-resolution mass spectrometry (HRMS) like Orbitrap-MS is highly advantageous as it allows for both targeted quantification and non-targeted screening of unknown metabolites [2].

- Method Workflow: The flowchart below outlines the major steps for analyzing this compound esters and their metabolites in environmental water samples.

Experimental workflow for analyzing this compound esters and metabolites in water.

Quantitative Degradation Data

Understanding the persistence of these compounds is crucial for environmental risk assessment. The following table summarizes half-life (DT50) data in water, which measures how long it takes for 50% of the compound to degrade.

| Compound | DT50 in Water (Lab) | Experimental Conditions & Key Metabolites |

|---|---|---|

| This compound-ethyl [2] | > 15 days | Metabolites This compound, CHQ, and PPA were detected after 7 days. |

| Propaquizafop [2] | > 15 days | Shows medium to high persistence in water. |

| This compound-tefuryl [2] | ~ 9 days | The least persistent of the three main esters under study conditions. |

Molecular Mechanism of Enzymatic Hydrolysis

The hydrolysis of these esters is significantly accelerated by specific microbial enzymes, which have been isolated and studied in detail.

- Key Microbial Esterases: Bacteria like Pseudomonas sp. J-2 and Sphingobium sp. QE-1 produce specialized esterases (QpeH and QeH, respectively) that initiate degradation by cleaving the ester bond [3] [4].

- Enantioselectivity: Commercially available this compound-ethyl is often a racemic mixture of (R) and (S) enantiomers, with the (R) form being herbicidally active. The esterase QeH exhibits enantioselectivity, preferentially hydrolyzing the (R)-enantiomer over the (S)-enantiomer [4].

- Molecular Dynamics Insights: Advanced simulations show that in the enzyme's active site, the (R)-enantiomer forms a more stable complex through simultaneous anion-π and cation-π interactions with residues Glu328 and Arg384. This positions it closer to the catalytic triad (Ser78-Lys81-Tyr189), facilitating more efficient hydrolysis compared to the (S)-enantiomer [4].

References

- 1. Review of the existing maximum residue levels for quizalofop ‐ P ‐ethyl... [pmc.ncbi.nlm.nih.gov]

- 2. Behavior of this compound and its commercial products in ... [sciencedirect.com]

- 3. Purification and properties of a novel this compound-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 4. Quizalofop–Ethyl with Molecular Dynamics Simulation ... [mdpi.com]

Comprehensive Technical Guide: Quizalofop-P-ethyl and its Metabolites

Executive Summary

Quizalofop-P-ethyl (QpE) is a widely used post-emergence aryloxyphenoxypropionate (AOPP) herbicide that selectively controls grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). [1] Upon environmental release and in biological systems, QpE undergoes rapid transformation into several metabolites, primarily quizalofop-acid and 3-OH-quizalofop-acid, which exhibit distinct environmental behaviors and toxicological profiles. Recent research indicates that QpE possesses previously unsuspected obesogenic properties by inducing adipogenesis in 3T3-L1 adipocytes, potentially via PPARγ-mediated pathways. [2] This whitepaper consolidates advanced technical data on the chemical properties, environmental fate, analytical methodologies, and biological activities of QpE and its key metabolites to support ongoing research and risk assessment.

Chemical Identity and Properties

Parent Compound: this compound-ethyl (QpE)

This compound-ethyl is the phytologically active enantiomer of quizalofop-ethyl. [1] It is a systemic herbicide absorbed through leaves and rapidly translocated to roots and growing points of plants, with minimal residual soil activity. [1]

- IUPAC Name: (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester

- Chemical Formula: C₁₉H₁₇ClN₂O₄

- Molar Mass: 372.8 g/mol

- Appearance: White powder [1]

- Mode of Action: Inhibition of acetyl-CoA carboxylase (ACCase), hindering fatty acid synthesis in grasses [1]

- HRAC Classification: Group A (Australia/global) or Group 1 (numeric) [1]

Primary Metabolites

The major transformation products of QpE and their characteristics are summarized in the table below.

Table 1: Characteristics of this compound-ethyl and Its Major Metabolites

| Compound | Chemical Formula | Molar Mass (g/mol) | IUPAC Name | Key Properties |

|---|---|---|---|---|

| This compound-ethyl | C₁₉H₁₇ClN₂O₄ | 372.8 | (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester | ACCase inhibitor; systemic herbicide [1] |

| Quizalofop-acid | C₁₇H₁₃ClN₂O₄ | 344.75 | (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid | Primary soil metabolite; higher toxicity than parent compound to earthworms [3] |

| 3-OH-quizalofop-acid | C₁₇H₁₃ClN₂O₅ | 360.75 | (R)-2-[4-(6-chloro-3-hydroxyquinoxalin-2-yloxy)phenoxy]propionic acid | Major soil & sediment metabolite; non-herbicidal [4] |

Environmental Fate and Behavior

Degradation Pathways and Kinetics

This compound-ethyl undergoes a sequential transformation pathway in the environment, primarily through hydrolysis and hydroxylation.

Figure 1: Metabolic pathway of this compound-ethyl in the environment, showing major transformation products and key degradation kinetics data for 3-OH-quizalofop-acid. [5] [4] [6]

The degradation kinetics vary significantly between soil types. In railway track materials (low organic carbon), degradation is slower and compound mobility is higher compared to agricultural soils. [5] The half-lives of this compound-ethyl and its metabolites are substantially longer in railway soils. [5]

Sorption and Mobility

Sorption coefficients determine the leaching potential of these compounds to groundwater. The following table summarizes the mobility characteristics.

Table 2: Sorption and Mobility Parameters of this compound-ethyl and Metabolites

| Compound | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Leaching Potential | | :--- | :--- | :--- | :--- | :--- | | This compound-ethyl | Data not available in search results | Low (based on agricultural soil data) [5] | Low (in agricultural soils) [5] | | Quizalofop-acid | Data not available in search results | Moderately mobile (in railway soils) [5] | High (in railway soils) [5] | | 3-OH-quizalofop-acid | 3.77 [4] | 148.7 [4] | Moderately mobile [4] | Moderate |

Analytical Methods and Experimental Protocols

Enantioselective Analysis of Quizalofop-ethyl and Quizalofop-acid

Method Overview: An enantioselective high-performance liquid chromatography (HPLC) method was developed to separate and analyze the enantiomers of quizalofop-ethyl and its acid metabolite. [3]

Detailed Protocol:

- Chromatographic Column: (R,R) Whelk-O 1 column

- Mobile Phase: Not specified in search results (standard HPLC solvents anticipated)

- Detection: Standard HPLC detection (e.g., UV-Vis or MS)

- Sample Preparation: Soil extraction followed by appropriate clean-up procedures

- Application: Used to study enantioselective degradation in soils and metabolite formation [3]

Key Findings:

- Quizalofop-ethyl is configurationally stable but rapidly hydrolyzes to quizalofop-acid

- Quizalofop-acid degrades enantioselectively at a slower rate

- Enantiomeric inversion of S-(-)-quizalofop-acid to R-(+)-quizalofop-acid observed in certain soils [3]

Soil Degradation and Sorption Studies

Experimental Design for Railway Track Soils: [5]

- Soil Sampling: Three railway track locations in Switzerland (Münchenbuchsee, Müntschemier, Erlenbach) plus crushed construction sand

- Soil Incubation: 800 g field-moist soil portions spiked with test substances

- Application rate: 800 μg for primary compounds (2,4-D, QpE, quizalofop-acid)

- Application rate: 80 μg for metabolites (2,4-DCP, 2,4-DCA, 3-OH-quizalofop-acid, 3-OH-CQO)

- Extraction and Analysis: Periodical sampling and analysis to determine degradation kinetics

- Sorption Experiments: Batch equilibrium method to determine Kd and Koc values

Adipogenesis Assay in 3T3-L1 Adipocytes

Methodology for Obesogenicity Assessment: [2]

- Cell Line: Murine 3T3-L1 adipocytes

- Exposure: QpE tested at concentrations from 5-100 μM

- Assessment Endpoints:

- Triglyceride accumulation (Oil Red O staining or similar)

- Cytotoxicity assessment of commercial formulation (Targa Super)

- Receptor antagonism tests (estrogen receptor ICI 182,780; glucocorticoid receptor RU486)

- RNAseq analysis for pathway identification

- PPARγ reporter gene assay

Key Results:

- QpE induced dose-dependent significant triglyceride accumulation at 5-100 μM

- Commercial formulation was 100 times more cytotoxic than active ingredient alone

- Lipid accumulation effects not blocked by estrogen or glucocorticoid receptor antagonists

- RNAseq suggested PPARγ-mediated pathway involvement

- PPARγ reporter assay showed 4% maximal response compared to rosiglitazone control [2]

Biological Significance and Toxicological Assessment

Obesogenic Potential and Mechanisms

This compound-ethyl demonstrates concerning adipogenic activity in experimental models:

- PPARγ Activation: RNAseq analysis of QpE-exposed 3T3-L1 adipocytes suggests effects mediated through peroxisome proliferator-activated receptor gamma (PPARγ) pathways, a nuclear receptor critical in lipid metabolism. [2]

- Dose Response: Statistically significant triglyceride accumulation observed from 5 μM concentration, indicating potent effects. [2]

- Receptor Specificity: Effects not blocked by estrogen or glucocorticoid receptor antagonists, suggesting specific PPARγ-mediated mechanism rather than general endocrine disruption. [2]

- Formulation Toxicity: Commercial formulation (Targa Super) exhibited 100-fold greater cytotoxicity than pure QpE, highlighting the importance of evaluating complete formulations rather than just active ingredients. [2]

Ecotoxicological Profile

Table 3: Toxicity Profile of this compound-ethyl and Metabolites

| Compound | Earthworm Toxicity | Aquatic Toxicity | Bird/Bee Toxicity | Notes |

|---|---|---|---|---|

| This compound-ethyl | Moderate (enantioselective) [3] | LC₅₀ 10.7 mg/L (rainbow trout, 96h) [1] | Non-toxic [1] | Oral LD₅₀ 1182-1670 mg/kg (rat) [1] |

| Quizalofop-acid | Higher than parent compound [3] | Data not available | Data not available | Significant increase in toxicity compared to QpE [3] |

| 3-OH-quizalofop-acid | Data not available | Data not available | Data not available | Consider in cumulative risk assessment |

Research Gaps and Future Directions

Based on the current state of knowledge, several critical research areas require attention:

- Mechanistic Toxicology: Further elucidation of the precise molecular mechanisms through which QpE and its metabolites activate PPARγ and other nuclear receptors involved in adipogenesis. [2]

- Human Health Implications: Investigation of potential obesogenic effects in mammalian models at environmentally relevant exposure levels.

- Metabolite Toxicity: Comprehensive toxicological profiling of 3-OH-quizalofop-acid and other metabolites, which currently have significant data gaps.

- Environmental Monitoring: Expanded studies on the occurrence and persistence of quizalofop metabolites in various environmental compartments, particularly groundwater in vulnerable areas like railway tracks. [5]

- Enantioselective Risk Assessment: Development of enantiomer-specific risk assessments given the enantioselective degradation and toxicity patterns observed. [3]

References

- 1. Quizalofop [en.wikipedia.org]

- 2. This compound-Ethyl Induces Adipogenesis in 3T3-L1 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral quizalofop-ethyl and its metabolite quizalofop-acid ... [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxy quizalofop (Ref: CGA 294972) [sitem.herts.ac.uk]

- 5. Degradation and sorption of the herbicides 2,4-D and... [enveurope.springeropen.com]

- 6. Co-metabolic biodegradation of this compound-ethyl by ... [sciencedirect.com]

Mechanism of Action and Basis for Selectivity

Quizalofop-P-ethyl is a systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or "FOP") family. Its remarkable selectivity between grass weeds and broadleaf crops is founded on a well-understood biochemical mechanism [1] [2].

- Activation to the Acid Form: The applied herbicide, this compound-ethyl, is a protoherbicide. It is first absorbed through the foliage and then hydrolyzed within the plant to its active form, this compound (acid) [2].

- Inhibition of ACCase: The active this compound acid inhibits the key enzyme acetyl-CoA carboxylase (ACCase) [3] [2]. ACCase is essential for the first committed step in the biosynthesis of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

- Disruption of Fatty Acid Synthesis: By inhibiting ACCase, this compound disrupts the production of lipids necessary for the formation of new cell membranes. This primarily affects meristematic tissues (e.g., shoot tips and root growth zones), leading to the cessation of growth, membrane disruption, and eventual plant death [1] [4].

- The Selectivity Mechanism: The basis of selectivity lies in the existence of two distinct forms of the ACCase enzyme. Grass weeds possess a sensitive, plastidic form of ACCase that is inhibited by this compound. In contrast, broadleaf plants have a different, insensitive form of the enzyme that is not affected by the herbicide, rendering the crops safe [2].

The diagram below summarizes this primary mechanism and the subsequent metabolic degradation pathway studied in bacteria, which is crucial for environmental dissipation.

Quantitative Data on Herbicide Activity

The tables below summarize key quantitative data related to this compound's activity and the enzymes involved in its degradation.

Table 1: Kinetic Parameters of a Recombinant this compound-Ethyl Hydrolase (QpeH) This table provides data on the efficiency of a bacterial enzyme that catalyzes the first step of herbicide degradation [3].

| Parameter | Value | Unit |

|---|---|---|

| Specific Activity | 198.9 ± 2.7 | U mg⁻¹ |

| Kₘ (Michaelis Constant) | 41.3 ± 3.6 | μM |

| Kcat (Turnover Number) | 127.3 ± 4.5 | s⁻¹ |

| Optimal pH | 8.0 | - |

| Optimal Temperature | 30 | °C |

Table 2: Drift Deposition Hazard to Corn Plants This table shows the impact of non-target drift on corn, a grass crop, highlighting its sensitivity to this compound [5].

| Spray Volume (L/ha) | Drift Deposition Rate for 10% Plant Height Inhibition (R10) | Drift Deposition Rate for No Plant Height Inhibition (R0) |

|---|---|---|

| 150 | 5.70% | 5.05% |

| 300 | 4.56% | 1.23% |

| 450 | 3.31% | 1.86% |

Detailed Experimental Protocols

For researchers, the following methodologies are critical for studying the fate and action of this compound.

Protocol for Isolation of QPE-Degrading Microorganisms and Biodegradation Analysis [3]

- Enrichment Culture: Inoculate soil or activated sludge samples into a minimal salt medium (MSM) containing this compound-ethyl (QPE) as the sole carbon source.

- Serial Transfer and Isolation: Periodically transfer the enriched culture into fresh MSM-QPE medium. After several transfers, streak the culture onto MSM agar plates containing QPE to isolate pure colonies.

- Strain Identification: Identify the isolates using 16S rRNA gene sequencing and morphological/biochemical characteristics.

- Degradation Analysis in Culture:

- Grow the isolate in MSM with QPE.

- Monitor QPE concentration by High-Performance Liquid Chromatography (HPLC). Typical conditions include a C18 reverse-phase column, a mobile phase of methanol:water (80:20 v/v), a flow rate of 0.6 mL/min, and detection at 236 nm.

- Identify metabolites using Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSⁿ).

Protocol for Cloning and Heterologous Expression of a QPE Hydrolase Gene [3]

- Genomic Library Construction: Partially digest genomic DNA from the degrading strain (e.g., Pseudomonas sp. J-2) with Sau3AI. Ligate 2-4 kb fragments into a cloning vector (e.g., pUC118) and transform into E. coli.

- Functional Screening: Plate transformants onto LB agar containing ampicillin and QPE. Look for colonies surrounded by a transparent halo, indicating hydrolysis of the herbicide.

- Sequence Analysis: Sequence the insert from positive clones and use BLAST for identity analysis.

- Recombinant Protein Expression: Amplify the target gene (e.g., qpeH) with primers containing appropriate restriction sites (e.g., BamHI and XhoI). Clone the product into an expression vector (e.g., pET-29a(+)) and express in E. coli BL21(DE3).

- Enzyme Purification and Characterization: Purify the recombinant protein using a His-tag affinity system. Determine enzyme kinetics (Kₘ, Kcat) and characterize biochemical properties (optimal pH, temperature, and effects of metal ions/inhibitors).

Insights for Research and Development

- Enantioselectivity is Crucial: this compound-ethyl is the (R)-enantiomer. Research shows that microbial esterases (e.g., QpeH, QeH) can be enantioselective, often preferentially hydrolyzing the active (R)-enantiomer over the (S)-form. This has significant implications for the environmental fate and residue analysis of the herbicide [6].

- Resistance is an Emerging Field: While not detailed for this compound in the available results, resistance to ACCase-inhibiting herbicides (Group 1) is well-known in grass weeds. Research should focus on both target-site (ACCase mutations) and non-target-site (enhanced metabolism) resistance mechanisms [7].

- Drift Management is Critical for Cropping Systems: As shown in the quantitative data, even low drift deposition rates (1-5%) can cause significant damage to non-target grass crops like corn. This is especially relevant in integrated cropping systems like soybean-corn intercropping [5].

References

- 1. - Quizalofop | CAS#:94051-08-8 | Chemsrc P [chemsrc.com]

- 2. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 3. Purification and properties of a novel this compound-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 4. - Quizalofop -ethyl Herbicide - POMAIS Agriculture p [pomais.com]

- 5. Experimental Study of this compound-Ethyl Herbicide Drift ... [mdpi.com]

- 6. Characterization of an enantioselective esterase from the ... [sciencedirect.com]

- 7. A five-year examination into the occurrence of herbicide ... [nature.com]

Comprehensive Application Notes and Protocols: QuEChERS Method for Quizalofop-P Residue Analysis in Agricultural Matrices

Analytical Context and Significance

Quizalofop-p-ethyl is a selective systemic herbicide widely used for controlling annual and perennial gramineous weeds in various crops, including beans. As a member of the aryloxyphenoxypropionate family, it inhibits acetyl-CoA carboxylase, disrupting fatty acid synthesis in susceptible plants. Following application, This compound-ethyl rapidly undergoes hydrolysis to its acid metabolite, This compound-acid, which is also phytotoxic and requires monitoring in residue analyses. The maximum residue limits (MRLs) established by regulatory bodies such as the U.S. Department of Agriculture are 0.05 mg/kg for this compound-ethyl and 0.025 mg/kg for fomesafen in bean seeds, necessitating sensitive and accurate analytical methods to ensure compliance and food safety [1].

The determination of pesticide residues in complex agricultural matrices presents significant analytical challenges due to the presence of co-extractives such as proteins, lipids, pigments, and organic matter that can interfere with detection and quantification. Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) often involve large solvent volumes, multiple steps, and specialized equipment, making them time-consuming and costly. In this context, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a versatile sample preparation approach that minimizes solvent usage, reduces preparation time, and maintains high analytical performance for a wide range of pesticides, including this compound-ethyl and its metabolite [2] [1].

Extraction and Cleanup Optimization

Modified QuEChERS Procedure for Enhanced Recovery

The conventional QuEChERS approach requires significant modification to efficiently extract this compound-ethyl and its acid metabolite from complex matrices like beans and soil. The optimized extraction protocol employs a mixture of acetonitrile and acetic acid (99:1, v/v) as the extraction solvent, which significantly improves the recovery of both the parent compound and its polar metabolite compared to acetonitrile alone. This modified solvent system enhances analyte solubility and facilitates the disruption of analyte-matrix interactions, particularly challenging for the acidic metabolite. The extraction process is further optimized by adding NaCl before MgSO₄, which promotes water-organic solvent separation and prevents MgSO₄ agglomeration, thereby minimizing the entrapment of target analytes and improving reproducibility [1].

For the cleanup step, a combination of C18 and primary secondary amine (PSA) sorbents in equal proportions (1:1, m/m) effectively removes both non-polar and polar matrix interferents. The C18 sorbent eliminates non-polar co-extractives like lipids and sterols, while PSA removes various polar interferents including organic acids, sugars, and fatty acids. This dual-sorbent clean-up approach is particularly crucial when using less selective detectors like HPLC-DAD, as it significantly reduces matrix effects and improves baseline stability, peak shape, and method sensitivity. The entire extraction and clean-up process can be completed in approximately 30 minutes, offering significant time savings compared to traditional methods while maintaining high analytical performance [1].

Matrix-Specific Considerations

The complexity of the sample matrix significantly influences the efficiency of QuEChERS extraction. Soils with high organic matter or clay content strongly adsorb pesticides, potentially reducing extraction efficiency and requiring method adjustments. Research indicates that 83% of agricultural soils tested contained one or more pesticide residues, with 58% containing mixtures, highlighting the importance of selective methods that can accurately quantify target analytes amidst complex residue profiles. For high-fat matrices like some bean varieties, additional clean-up or increased sorbent amounts may be necessary to remove co-extracted lipids that could interfere with analysis [2].

Table 1: Optimization Parameters for QuEChERS Extraction of this compound-ethyl

| Parameter | Standard Approach | Optimized Approach | Impact on Recovery |

|---|---|---|---|

| Extraction Solvent | Acetonitrile | Acetonitrile:Acetic Acid (99:1, v/v) | Improves acid metabolite recovery |

| Salt Addition | MgSO₄ + NaCl simultaneously | NaCl first, then MgSO₄ | Prevents salt agglomeration, improves reproducibility |

| Sample Size | 10-15 g | 5 g | Optimal for homogenization and extraction efficiency |

| Extraction Volume | 10 mL ACN | 15 mL ACN:Acetic Acid | Complete coverage of sample, thorough extraction |

| Clean-up Sorbents | PSA only | PSA + C18 (1:1, m/m) | Removes both polar and non-polar interferents |

Chromatographic Configuration and Detection

Instrumentation and Separation Parameters

The analysis of this compound-ethyl and its metabolite employs high-performance liquid chromatography with diode array detection (HPLC-DAD), providing a cost-effective yet reliable analytical solution suitable for laboratories without access to sophisticated mass spectrometry instrumentation. The separation is achieved using an Athena C18 column (4.6 × 250 mm, 5 μm) maintained at 40°C, offering optimal resolution for the target compounds while maintaining backpressure within acceptable limits. The mobile phase consists of a mixture of acetonitrile and acidified water containing 1% acetic acid (70:30, v/v), operated in isocratic mode at a flow rate of 1 mL/min [1].

The inclusion of acetic acid in the aqueous mobile phase serves multiple purposes: it enhances peak shape by suppressing silanol interactions, improves ionization efficiency for the acid metabolite, and maintains a stable pH throughout the analysis. The isocratic elution simplifies the chromatographic conditions and eliminates the need for column re-equilibration, thereby increasing sample throughput. Under these conditions, both this compound-ethyl and its metabolite are effectively separated from matrix interferents within a total run time of 15 minutes, making the method suitable for high-throughput routine analysis [1].

Detection Wavelength Optimization

Detection is performed at 220 nm, selected based on the maximum absorbance wavelengths of both this compound-ethyl and its acid metabolite. This wavelength provides an optimal balance between sensitivity and selectivity, minimizing potential interferents from the matrix while maintaining adequate detection capability. The DAD also enables peak purity assessment by acquiring spectral data throughout the analysis, providing additional confirmation of analyte identity in the absence of mass spectrometric detection. For laboratories equipped with more advanced instrumentation, the method can be adapted to LC-MS/MS for enhanced sensitivity and specificity, particularly important for complex matrices or when lower detection limits are required [1].

Table 2: HPLC-DAD Instrumental Parameters for this compound-ethyl Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Athena C18 (4.6 × 250 mm, 5 μm) | Optimal balance of resolution and analysis time |

| Column Temperature | 40°C | Improves efficiency, reduces backpressure |

| Mobile Phase | ACN:Acidified Water (1% Acetic Acid) (70:30, v/v) | Isocratic separation, enhanced peak shape |

| Flow Rate | 1.0 mL/min | Standard flow for conventional HPLC |

| Injection Volume | 20 μL | Compatible with standard HPLC autosamplers |

| Detection Wavelength | 220 nm | Maximum absorbance for target analytes |

| Run Time | 15 minutes | High throughput for routine analysis |

Method Validation and Performance Characteristics

Analytical Figures of Merit

The optimized QuEChERS-HPLC-DAD method for this compound-ethyl and its metabolite has been rigorously validated according to accepted guidelines for pesticide residue analysis. The method demonstrates excellent linearity across the concentration range of 0.1 to 25 μg/mL, with correlation coefficients (R²) exceeding 0.999 for both compounds. The limits of detection (LODs) were determined to be 0.005 mg/kg for this compound-ethyl and 0.003 mg/kg for this compound-acid, while the limits of quantification (LOQs) were established at 0.01 mg/kg for both analytes, sufficiently sensitive to monitor compliance with established MRLs [1] [3].

Recovery studies conducted at multiple fortification levels (0.02, 0.2, and 2 mg/kg) demonstrate the method's accuracy and precision, with mean recoveries ranging from 92.4% to 117.8% for this compound-ethyl and 88.7% to 116.2% for this compound-acid across different bean matrices. The method precision, expressed as relative standard deviation (RSD), ranges from 0.35% to 4.39%, well within the acceptable criteria of ≤20% for pesticide residue分析方法 [1] [3]. These validation parameters confirm that the method is fit-for-purpose for routine monitoring of this compound-ethyl and its metabolite in beans and related agricultural commodities.

Matrix Effects and Practical Considerations

Despite the effective clean-up procedure, matrix effects remain an important consideration in the analysis of this compound-ethyl residues, particularly when using HPLC-DAD. The modified QuEChERS approach minimizes these effects through the combination of PSA and C18 sorbents, but matrix-matched calibration is recommended for accurate quantification, especially when analyzing samples with varying matrix compositions. The method has been successfully applied to multiple bean varieties, including azuki bean, soybean, mung bean, black soybean, and kidney bean, demonstrating its versatility across different matrix types [1].

The robustness of the method has been verified through deliberate variations in key parameters such as extraction time, solvent volume, and sorbent amounts, with results indicating that the method remains reliable under minor operational changes. The ruggedness of the method has been confirmed through inter-day and inter-analyst comparisons, showing consistent performance across different analysis conditions and operators. These characteristics make the method particularly suitable for implementation in quality control laboratories with varying levels of technical expertise [1].

Detailed Application Protocol

Step-by-Step Experimental Procedure

Sample Preparation: Weigh 5 g of homogenized bean sample into a 50-mL centrifuge tube. For soil samples, air-dry and sieve through a 2-mm mesh before weighing.

Extraction: Add 15 mL of acetonitrile:acetic acid (99:1, v/v) to the sample. Vortex vigorously for 2 minutes to ensure complete mixing and solvent-sample contact.

Phase Separation: Add 0.3 g of NaCl to the mixture and vortex for 30 seconds, followed by the addition of 1.5 g of anhydrous MgSO₄ and further vortexing for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to achieve clear phase separation.

Concentration: Transfer the supernatant (acetonitrile phase) to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

Reconstitution: Reconstitute the dried extract in 1 mL of acetonitrile and vortex for 30 seconds to ensure complete dissolution.

Clean-up: Transfer the reconstituted extract to a 2-mL centrifuge tube containing 25 mg of d-SPE sorbent (C18:PSA = 1:1, m/m). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm membrane filter prior to HPLC-DAD analysis.

Workflow Visualization

Diagram 1: QuEChERS Workflow for this compound-ethyl Analysis. This diagram illustrates the complete sample preparation process from extraction to analysis, highlighting key steps and parameters.

Troubleshooting and Technical Notes

Common Issues and Solutions

Low Recovery of Acid Metabolite: If recovery of this compound-acid is consistently below 80%, ensure the acetic acid concentration in the extraction solvent is maintained at 1% (v/v) and that the extraction time is sufficient (minimum 2 minutes vortexing). Also verify that the pH of the final extract is slightly acidic to maintain the compound in its protonated form.

Matrix Interference in Chromatograms: If chromatograms show significant baseline noise or interfering peaks, increase the amount of C18 sorbent in the d-SPE clean-up step (up to 20 mg) to remove non-polar interferents more effectively. Alternatively, consider a two-step clean-up process using additional sorbents such as GCB for pigment removal, though this may risk analyte adsorption.

Poor Chromatographic Peak Shape: If peak symmetry deteriorates, particularly for the acid metabolite, check the mobile phase composition and ensure fresh acidified water is prepared daily. Column performance should be monitored regularly using system suitability tests, and the column should be flushed with strong solvents to remove accumulated matrix components.

Quality Control Recommendations

- Include procedure blanks with each batch of samples to monitor potential contamination.

- Analyze fortified quality control samples at a mid-level concentration (e.g., 0.1 mg/kg) with each batch to verify method performance.

- Use matrix-matched calibration standards to compensate for matrix effects, particularly when analyzing diverse sample types.

- Implement a column cleaning and regeneration protocol after every 50-100 injections to maintain chromatographic performance.

Conclusion

The modified QuEChERS method combined with HPLC-DAD analysis provides a robust, cost-effective solution for monitoring this compound-ethyl and its acid metabolite in bean and soil matrices. The method offers excellent accuracy and precision while maintaining simplicity and accessibility for laboratories with conventional HPLC instrumentation. The optimized extraction and clean-up procedures effectively address the challenges associated with these complex matrices, making the method suitable for routine monitoring, regulatory compliance, and dissipation studies. As pesticide residue monitoring requirements continue to evolve, this method provides a reliable framework that can be adapted to additional matrices or expanded to include other herbicide residues with similar physicochemical properties.

References

LC-MS/MS Determination of Quizalofop-P in Agricultural Products: Comprehensive Application Notes and Analytical Protocols

Introduction & Method Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the determination of pesticide residues in complex agricultural matrices due to its exceptional sensitivity, selectivity, and specificity. This document presents comprehensive application notes and detailed protocols for the determination of Quizalofop-P-ethyl and its metabolites in agricultural products, particularly focusing on onion matrices as documented in recent scientific literature. The method described herein has been specifically validated for monitoring pesticide residue levels to maintain quality and guarantee food safety as consumption of onion green leaves and bulbs continues to rise globally.

This compound-ethyl is a post-emergence fop herbicide widely used in onion cultivation for effective weed control. Monitoring its residue levels becomes crucial as it can persist in harvestable parts of the crop, potentially posing health risks to consumers. The method outlined in this document provides a robust analytical approach that enables researchers to accurately quantify this compound-ethyl residues at trace levels, facilitating appropriate dietary risk assessments and ensuring regulatory compliance. The protocol incorporates sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters based on current scientific research and established guidelines for pesticide residue analysis [1].

The development and validation of a reliable LC-MS/MS method requires careful consideration of multiple performance characteristics. According to established bioanalytical guidelines, eight essential characteristics must be evaluated during method validation: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effect, and stability. Each of these parameters has been addressed in the presented method to ensure the reliability and reproducibility of results across different laboratories and analytical conditions [2]. This comprehensive approach to method validation guarantees that the analytical procedure can produce trustworthy data suitable for making informed decisions regarding food safety and regulatory compliance.

Experimental Design & Workflow

The analytical workflow for determining this compound-ethyl in agricultural products follows a systematic sequence from sample collection through data analysis, with each step critically important for achieving accurate and reproducible results. The complete process can be divided into four main stages: sample preparation, chromatographic separation, mass spectrometric detection, and data processing. The following workflow diagram illustrates the comprehensive analytical procedure:

Figure 1: Analytical Workflow for this compound-ethyl Determination

Sample Collection and Storage

Collection Protocol: Agricultural samples (onion bulbs, green leaves, or other matrices) should be collected from representative field locations using random sampling techniques. For onion crops, collect both immature and mature bulbs along with green leaves if applicable.

Sample Handling: Immediately after collection, store samples in clean, sterile containers and transport to the laboratory under controlled temperature conditions (preferably 4°C). Process samples within 24 hours of collection to prevent analyte degradation.

Long-term Storage: For extended storage, keep samples at -20°C or below to maintain stability. Conduct stability studies to determine the maximum allowable storage duration without significant analyte degradation [1].

Sample Preparation Procedure

The sample preparation follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has become the standard for pesticide residue analysis in complex matrices:

Homogenization: Commute representative agricultural samples using a high-speed blender or food processor until a homogeneous mixture is obtained.

Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile (1% acetic acid) and internal standards if applicable. Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

Partitioning: Add a salt mixture containing 6g MgSO4, 1.5g NaCl, 1.5g trisodium citrate dihydrate, and 0.75g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at 4000 rpm for 5 minutes.

Clean-up: Transfer 8 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (d-SPE) tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

Concentration: Transfer 5 mL of the cleaned extract to a evaporation tube. Evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol-water (50:50, v/v) and filter through a 0.22 μm nylon membrane before LC-MS/MS analysis [1].

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

The chromatographic separation represents a critical component of the analytical method, directly impacting peak shape, resolution, and sensitivity. The following conditions have been optimized specifically for this compound-ethyl separation:

Table 1: Liquid Chromatography Conditions

| Parameter | Specification | Rationale |

|---|---|---|

| Column | C18 (100 mm × 2.1 mm, 3.0 μm) | Optimal balance of resolution and analysis time |

| Mobile Phase A | Water with 2 mM ammonium acetate + 0.1% formic acid | Enhances ionization in positive mode |

| Mobile Phase B | Methanol with 2 mM ammonium acetate + 0.1% formic acid | Improves desolvation and spray stability |

| Gradient Program | 5% B (0-1.5 min), 5-70% B (1.5-6 min), 70% B (6-9 min), 70-100% B (9-10 min), 100% B (10-12 min) | Effective separation from matrix interferences |

| Flow Rate | 0.5 mL/min | Optimal for ESI ionization efficiency |

| Injection Volume | 5-10 μL | Balances sensitivity and column longevity |

| Column Temperature | 40°C | Improves chromatographic efficiency |

The gradient elution program is specifically designed to achieve effective separation of this compound-ethyl from co-extracted matrix components, which is essential for minimizing ion suppression/enhancement effects and achieving accurate quantification [3].

Mass Spectrometry Conditions

Mass spectrometric detection provides the selectivity and sensitivity required for trace-level determination of this compound-ethyl in complex agricultural matrices. The following parameters have been optimized for this application:

Table 2: Mass Spectrometry Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | ESI Positive | Optimal for this compound-ethyl protonation |

| Capillary Voltage | 5.5 kV | Stable electrospray formation |

| Nebulizer Gas | 45 psi | Efficient droplet formation |

| Drying Gas | 55 psi | Complete desolvation |

| Desolvation Temperature | 400-550°C | Analyte-dependent optimization |

| Collision Gas | 10 psi | Optimal fragmentation for MRM |

| MRM Transitions | Quantifier: 373.1→299.1 Qualifier: 373.1→91.0 | Confirmation with ion ratio |

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring at least two fragmentation transitions for unambiguous identification and confirmation of the target analyte. The most abundant transition should be used for quantification, while the secondary transition(s) serve as qualifier ions with predefined acceptable ion ratio tolerances (typically ±20-30%) [3].

The relationship between various mass spectrometric parameters and sensitivity can be visualized through the following optimization pathway:

Figure 2: MS Sensitivity Optimization Pathway

Method Validation Results

Method validation is an essential process that verifies the analytical method is suitable for its intended purpose. For LC-MS/MS methods in pesticide residue analysis, validation should follow established international guidelines such as CODEX or SANTE. The validation of the this compound-ethyl method included the following comprehensive assessments:

Sensitivity, Linearity, and Accuracy

Table 3: Method Validation Performance Characteristics

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Limit of Quantification (LOQ) | 0.04 mg/kg | S/N ratio ≥ 10:1 |

| Linearity Range | 0.04-1.0 mg/kg | r² > 0.99 |

| Accuracy (Recovery %) | 85-105% | Within ±15% of spiked value |

| Precision (RSD %) | <10% | Consistent with Horwitz equation |

| Matrix Effect | <±15% | Signal suppression/enhancement |

| Specificity | No interference | Resolution from matrix peaks |